molecular formula C18H17FO4 B2542306 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde CAS No. 749219-11-2

4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde

Cat. No.: B2542306
CAS No.: 749219-11-2
M. Wt: 316.328
InChI Key: QVAZPKTUTREDDH-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H17FO4 It is characterized by the presence of a fluorophenyl group, a methoxy group, and an oxobutoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with 4-hydroxybutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-4-oxobutanenitrile
  • Benzyl(4-fluorophenyl)phenylphosphine oxide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO4/c1-22-18-11-13(12-20)4-9-17(18)23-10-2-3-16(21)14-5-7-15(19)8-6-14/h4-9,11-12H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAZPKTUTREDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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